1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid
Overview
Description
“1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1245642-77-6 . It has a molecular weight of 243.3 . The IUPAC name for this compound is 1-(tert-butoxycarbonyl)-2-ethylpyrrolidine-2-carboxylic acid . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO4/c1-5-12(9(14)15)7-6-8-13(12)10(16)17-11(2,3)4/h5-8H2,1-4H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 243.3 . It is a powder in its physical form . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Tert-Butyloxycarbonylation Reagents
The use of tert-butyloxycarbonyl (Boc) protecting groups is fundamental in organic synthesis, especially for the protection of amines. A novel tert-butoxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), has been described for its effectiveness in tert-butoxycarbonylation. This reagent shows chemoselectivity and high yield under mild conditions for acidic proton-containing substrates such as phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids without the need for a base (Saito et al., 2006).
Synthesis of Pyrroles and Bicyclic Analogues
The palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols or water has been utilized to synthesize polysubstituted aminopyrroles and 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines. This reaction is facilitated by a catalytic amount of Pd(OAc)2 and a stoichiometric amount of tert-butylamine, highlighting the versatility of using tert-butoxy derivatives in complex organic syntheses (Qiu et al., 2017).
Radical Reactions and Nucleophilic Substitutions
Tert-butyloxycarbonyl protected compounds serve as versatile intermediates in radical reactions and nucleophilic substitutions. For instance, tert-butyl phenylazocarboxylates have shown to be effective substrates for nucleophilic substitutions and radical reactions, providing a pathway to functionalize the benzene ring under mild conditions (Jasch et al., 2012).
Antimicrobial Activity of Pyrrolidine Derivatives
Microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives has demonstrated significant antimicrobial activity. This synthesis utilizes 2-benzyl-tert-butylpyrrolidine-1,2-dicarboxylate as a precursor, underscoring the importance of tert-butoxy derivatives in medicinal chemistry research (Sreekanth & Jha, 2020).
Synthesis and Polymerization of Amino Acid-Derived Acetylene Monomers
Research into the synthesis and polymerization of novel amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine derivatives, highlights the application of tert-butoxy derivatives in creating polymers with potential for advanced materials. These monomers undergo polymerization to afford polymers with unique properties, such as large specific rotations, indicating helical conformations (Gao et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The mode of action of 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid involves the BOC group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound’s boc group plays a crucial role in organic synthesis, particularly in the protection and deprotection of amines .
Action Environment
The compound’s boc group is known to be stable under a variety of conditions and can be removed under acidic conditions .
Biochemical Analysis
Biochemical Properties
1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with various enzymes and proteins, including proteases and peptidases, which recognize and cleave the tert-butoxycarbonyl group. This interaction is crucial for the selective protection and deprotection of amino acids, facilitating the synthesis of complex peptides and proteins .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect the function of cells by modulating the activity of enzymes involved in amino acid metabolism and protein synthesis. Additionally, its presence can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through the formation and cleavage of the tert-butoxycarbonyl group. This process can inhibit or activate enzymes, depending on the context of the reaction. For example, the removal of the tert-butoxycarbonyl group can activate amino acids for subsequent peptide bond formation, while its addition can protect amino groups from unwanted reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions but can degrade under acidic or basic conditions. Long-term studies have shown that its effects on cellular function can vary, with potential impacts on cell viability and metabolic activity observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it can effectively protect amino groups without causing significant toxicity. At higher doses, it may exhibit toxic effects, including disruptions in metabolic processes and potential adverse reactions. Threshold effects have been observed, indicating a dosage-dependent response in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to amino acid metabolism and peptide synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases and peptidyl transferases, influencing the incorporation of amino acids into peptides and proteins. These interactions can affect metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its protective effects on amino groups. The compound’s distribution can also influence its overall efficacy and impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific organelles or compartments within the cell, where it can interact with target biomolecules. This localization is crucial for its function in protecting amino groups and facilitating peptide synthesis .
Properties
IUPAC Name |
2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-12(9(14)15)7-6-8-13(12)10(16)17-11(2,3)4/h5-8H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOZPCFILJMJNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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